1-Ethyl-1-(o-tolyl)hydrazine

Description

Overview of Hydrazine (B178648) Derivatives in Chemical Science

Hydrazine derivatives are a class of chemical compounds characterized by a nitrogen-nitrogen single bond, where one or more hydrogen atoms of hydrazine (H₂N-NH₂) have been replaced by organic substituents, such as alkyl or aryl groups. wikipedia.org These compounds are of significant industrial and scientific value due to their diverse reactivity and applications. huji.ac.il

Hydrazines can be broadly classified based on the number and position of their substituents. wikipedia.org Monosubstituted hydrazines have one organic group, while disubstituted hydrazines can be either symmetrical (with one substituent on each nitrogen) or asymmetrical (with both substituents on the same nitrogen). wikipedia.org The nature of these substituents—whether they are electron-donating or electron-withdrawing—greatly influences the chemical properties of the molecule, including its basicity, nucleophilicity, and reducing potential. wikipedia.org

The synthesis of these derivatives is varied. Aromatic hydrazines are often prepared through the reduction of diazonium salts, while aliphatic hydrazines can be synthesized by alkylating hydrazine or reducing nitroso compounds. wikipedia.orggoogle.com Another significant method is the chloramine (B81541) process, which involves reacting chloramine with primary or secondary amines in a non-aqueous solvent to produce the corresponding N-substituted hydrazine. ias.ac.in

The Unique Role of N-Alkyl-N-Arylhydrazines in Organic Synthesis and Medicinal Chemistry

Within the broad family of hydrazine derivatives, N-alkyl-N-arylhydrazines represent a particularly important subclass. These asymmetrically disubstituted hydrazines serve as versatile intermediates and building blocks in organic synthesis. tandfonline.com Their utility stems from the presence of both an alkyl and an aryl group attached to the same nitrogen atom, which imparts a unique combination of steric and electronic properties.

In organic synthesis, N-alkyl-N-arylhydrazines are crucial precursors for constructing various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. researchgate.netopenmedicinalchemistryjournal.com For instance, they are used in reactions like the Fischer indole (B1671886) synthesis and in the formation of pyrazoles and other nitrogen-containing ring systems. researchgate.net The development of efficient synthetic routes to N-alkyl-N-arylhydrazines, such as the phase-transfer-catalyzed N-alkylation of arylhydrazones followed by hydrazinolysis, has expanded their accessibility and application. tandfonline.com

In medicinal chemistry, the N-alkyl-N-arylhydrazine motif is found in various biologically active molecules. nih.gov Substituted hydrazines are precursors for compounds of significant interest, including aza-peptides, which are peptide analogues with enhanced stability and potential therapeutic applications. huji.ac.il The ability to functionalize both the alkyl and aryl components allows for fine-tuning of a molecule's pharmacological profile, making these compounds valuable scaffolds in drug discovery. researchgate.netnih.gov

Specific Research Focus: 1-Ethyl-1-(o-tolyl)hydrazine within the Context of N-Substituted Hydrazine Chemistry

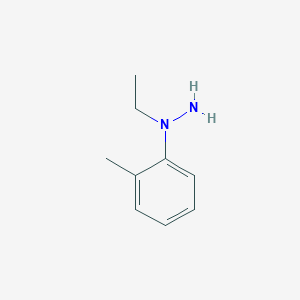

This compound is an asymmetrically disubstituted hydrazine featuring an ethyl group and an ortho-tolyl (o-tolyl) group on the same nitrogen atom. Its specific structure places it firmly within the N-alkyl-N-arylhydrazine class. The "ortho" designation indicates that the methyl group on the aromatic ring is positioned adjacent to the point of attachment of the hydrazine moiety. This substitution pattern has significant implications for the compound's reactivity and conformational preferences due to steric hindrance near the nitrogen center.

As a research chemical, this compound is primarily utilized as a building block or intermediate in more complex synthetic pathways. Its structural components—the nucleophilic hydrazine unit, the flexible ethyl group, and the sterically defined o-tolyl group—make it a targeted precursor for creating specific molecular architectures, particularly in the synthesis of heterocyclic compounds and other research intermediates. evitachem.com

Below are the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | nih.govscbt.comcalpaclab.com |

| Molecular Weight | 150.22 g/mol | |

| IUPAC Name | 1-ethyl-1-(2-methylphenyl)hydrazine | |

| CAS Number | 910041-10-0 | scbt.comcalpaclab.com |

| Canonical SMILES | CCN(C1=CC=CC=C1C)N | |

| InChI Key | FGGBNBLMSDRPEA-UHFFFAOYSA-N | uni.lu |

Rationale for Comprehensive Academic Investigation of this compound

The academic and commercial interest in this compound is driven by its potential as a specialized synthetic intermediate. The rationale for its investigation can be understood from several perspectives:

Access to Novel Heterocycles: The unique substitution pattern of this compound makes it a valuable precursor for synthesizing novel heterocyclic compounds. The ortho-methyl group can influence the regioselectivity of cyclization reactions, potentially leading to isomers that are difficult to access with other reagents. These novel heterocycles are of interest in materials science and medicinal chemistry. openmedicinalchemistryjournal.com

Role in Fragment-Based Drug Discovery: In modern drug discovery, small, well-defined molecules known as fragments are used to build more complex and potent drug candidates. As an N-alkyl-N-arylhydrazine, this compound serves as a sophisticated fragment that can be incorporated into larger molecules to probe biological targets. The tolyl group, for example, is a feature in some bioactive compounds. evitachem.com

Advancement of Synthetic Methodologies: The synthesis and reactions of specifically substituted hydrazines like this compound contribute to the broader field of organic chemistry. Studying its reactivity helps in developing new synthetic methods, understanding reaction mechanisms, and exploring the impact of steric and electronic effects on chemical transformations. organic-chemistry.orgresearchgate.net The use of related hydrazine derivatives in developing new catalytic processes highlights the importance of exploring the chemistry of each unique member of this class. beilstein-journals.org

In essence, while this compound may not be an end-product itself, its role as a specialized building block justifies its continued study and availability as a research chemical.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1-(2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(10)9-7-5-4-6-8(9)2/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGBNBLMSDRPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575326 | |

| Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910041-10-0 | |

| Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-(o-tolyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Derivatization Strategies for 1 Ethyl 1 O Tolyl Hydrazine

Transformations Involving the Hydrazine (B178648) Moiety

The nitrogen atoms of the hydrazine group in 1-Ethyl-1-(o-tolyl)hydrazine are nucleophilic and can participate in a wide array of chemical reactions. These transformations are fundamental to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones) to Form Hydrazones

The reaction of this compound with aldehydes or ketones results in the formation of the corresponding hydrazones. This condensation reaction is a classic and reliable method for the derivatization of carbonyl compounds. chemguide.co.ukquora.com The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. chemguide.co.uklibretexts.org

This reaction is not only useful for the synthesis of stable hydrazone derivatives but also serves as an important step in more complex transformations, such as the Fischer indole (B1671886) synthesis, where the hydrazone intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement to form an indole ring. psu.edursc.org The general scheme for hydrazone formation is depicted below:

Reactants: this compound, Aldehyde or Ketone

Product: 1-Ethyl-1-(o-tolyl)hydrazone derivative

Byproduct: Water

The specific conditions for these reactions can vary depending on the reactivity of the carbonyl compound. Often, the reaction is carried out in an acidic medium to catalyze the process. ias.ac.in

Cyclization Reactions for Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve the initial formation of a hydrazone or a similar intermediate, which then undergoes an intramolecular cyclization.

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A common method for their synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. dergipark.org.trnih.govmdpi.commdpi.com In the context of this compound, reaction with a suitable 1,3-dicarbonyl compound would lead to the formation of a 1-substituted pyrazole (B372694) derivative. The reaction proceeds through a condensation and subsequent cyclization, with the elimination of two molecules of water.

The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. mdpi.com

1,3,4-Oxadiazoles: These five-membered heterocycles can be synthesized from hydrazine derivatives through several routes. One common method involves the cyclodehydration of 1,2-diacylhydrazines. nih.govijper.orgnih.gov Alternatively, oxidative cyclization of N-acylhydrazones is another effective strategy. nih.govbiointerfaceresearch.com For instance, reacting this compound with an acyl chloride would form an acylhydrazine, which could then be reacted with another carboxylic acid and subjected to cyclodehydration to yield an unsymmetrically substituted 1,3,4-oxadiazole (B1194373).

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazines or their derivatives with various reagents. The Einhorn-Brunner reaction, for example, involves the condensation of a monosubstituted hydrazine with a diacylamine in the presence of a weak acid. scispace.comdergipark.org.tr Another approach is the Pellizzari reaction, which utilizes a mixture of an amide and an acyl hydrazide. scispace.comresearchgate.net Furthermore, the reaction of hydrazines with formamide (B127407) under microwave irradiation provides a mild and efficient route to substituted 1,2,4-triazoles. organic-chemistry.org

N-Arylhydrazines, including this compound, are precursors for the synthesis of various azacycles. For instance, N-aryl-substituted azacycles can be synthesized from arylhydrazines through reactions mediated by reagents like boron trifluoride or a combination of I2 and NaH2PO2 with cyclic ethers. scispace.comrsc.org Kim and co-workers have reported the synthesis of N-aryl pyrrolidines from arylhydrazines using TiCl4 and a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govmdpi.com These methods highlight the utility of N-arylhydrazines in forming saturated nitrogen-containing rings.

Selenadiazoles are five-membered heterocyclic compounds containing one selenium and two nitrogen atoms. The synthesis of 1,3,4-selenadiazoles can be achieved from hydrazine derivatives. One route involves the reaction of 1,2-diacylhydrazines with reagents like Woollins' reagent. researchgate.net Another approach involves a three-component reaction of arylisoselenocyanates, phenacyl halides, and hydrazine hydrate (B1144303), which leads to the formation of 1,3,4-selenadiazines. nih.govresearchgate.net Although direct synthesis from this compound is not explicitly detailed in the provided context, its derivatization to a suitable precursor, such as a diacylhydrazine, could enable access to selenadiazole structures.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 1 O Tolyl Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the analysis of 1-ethyl-1-(o-tolyl)hydrazine derivatives, ¹H NMR spectra reveal characteristic signals for the ethyl and tolyl groups. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The tolyl group's aromatic protons appear as a complex multiplet in the downfield region of the spectrum, while its methyl protons produce a distinct singlet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.), offering a complete carbon backbone map. For instance, in Ethyl (E)-2-(o-tolyl)diazene-1-carboxylate, a derivative, the tolyl methyl carbon appears at approximately 17.5 ppm, while the aromatic carbons are found between 115 and 150 ppm. rsc.org

Detailed spectral data for representative derivatives illustrate these principles. For Ethyl-2-(2-(o-tolyl) hydrazineylidene)-3-oxobutanoate, the presence of isomers is indicated in the ¹H NMR spectrum, along with distinct signals for the aromatic and ethyl protons. brieflands.com Similarly, the ¹H and ¹³C NMR data for Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate, a cyclized derivative, clearly define the pyrazole (B372694) ring structure alongside the tolyl and ethyl ester moieties. rsc.org

¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| Ethyl (E)-2-(o-tolyl)diazene-1-carboxylate rsc.org | CDCl₃ | 7.58 (d, 1H), 7.47–7.44 (td, 1H), 7.37 (d, 1H), 7.24 (t, 1H), 4.52 (q, 2H), 2.69 (s, 3H), 1.47 (t, 3H) |

| Ethyl-2-(2-(o-tolyl) hydrazineylidene)-3-oxobutanoate brieflands.com | CDCl₃ | 13.04 (s, 1H, NH), 7.65 (d, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 4.35 (q, 2H, ethyl), 2.51 (s, 3H, methyl), 2.36 (s, 3H, Ar-CH₃), 1.40 (t, 3H, ethyl) |

| Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate rsc.org | CDCl₃ | 11.59 (bs, 1H, N-H), 7.44 (d, 1H, Ar-H), 7.12-7.26 (m, 3H, Ar-H), 6.88 (s, 1H, Pz-H), 4.16 (q, 2H, CH₂), 2.38 (s, 3H, CH₃), 1.17 (t, 3H, CH₃) |

¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Ethyl (E)-2-(o-tolyl)diazene-1-carboxylate rsc.org | CDCl₃ | 162.6, 149.9, 140.69, 133.7, 131.6, 126.4, 115.27, 64.3, 17.5, 14.2 |

| Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate rsc.org | CDCl₃ | 161.6, 146.1, 141.1, 135.9, 130.9, 129.5, 128.9, 128.6, 126.0, 108.1, 60.9, 20.8, 14.0 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent technique for identifying their presence.

For derivatives of this compound, FT-IR spectra provide clear evidence of key structural features. The N-H stretching vibration of the hydrazine (B178648) group typically appears as a sharp band in the region of 3200-3400 cm⁻¹. rjpbcs.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and tolyl methyl groups are found just below this value (around 2850-2960 cm⁻¹). heteroletters.org The C=C stretching vibrations of the aromatic tolyl ring usually produce several sharp peaks in the 1450-1600 cm⁻¹ region. imist.ma

In more complex derivatives, such as those incorporating carbonyl groups, strong C=O stretching bands are readily identifiable. For example, in Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate, two distinct carbonyl absorptions are noted at 1731 and 1720 cm⁻¹, corresponding to the ester functionality. rsc.org Similarly, carbohydrazide (B1668358) derivatives show a characteristic C=O (amide) band around 1681 cm⁻¹. cardiff.ac.uk

Characteristic FT-IR Absorption Frequencies for this compound Derivatives

| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) | Assignment |

| Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate rsc.org | KBr | 3140 | N-H stretch |

| 1731, 1720 | C=O stretch (ester) | ||

| 1246, 1150 | C-O stretch | ||

| 765 | C-H bend (aromatic) | ||

| N'-((5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide cardiff.ac.uk | KBr | 1681 | C=O stretch (amide) |

| Ethyl-2-(2-(phenyl)hydrazineylidene)-3-oxobutanoate Derivatives brieflands.com | KBr | 1680-1723 | C=O stretch |

| 1519-1529 | N-H bend / C=C stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular formula, C₉H₁₄N₂ (150.12 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern is also diagnostic; cleavage of the ethyl group would lead to a significant fragment, as would ruptures within the hydrazine linkage. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can further aid in structural confirmation. uni.lu

In derivatives, the mass spectrum reflects the added functionalities. For example, the mass spectrum of Ethyl 3-benzoyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate shows a molecular ion peak [M]⁺ at m/z 334, consistent with its structure. eurjchem.com Prominent fragments at m/z 105 and 77 correspond to the benzoyl and phenyl groups, respectively, illustrating a predictable fragmentation pathway. eurjchem.com

Predicted and Experimental Mass Spectrometry Data for this compound and Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| This compound (Predicted) uni.lu | N/A | [M]⁺: 150.11514; [M+H]⁺: 151.12297 | Not specified |

| Ethyl 3-benzoyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate eurjchem.com | EI | [M]⁺: 334 (28%) | 289, 105 (100%), 91, 77 |

| Ethyl 3-(2-naphthoyl)-1-phenyl-1H-pyrazole-4-carboxylate eurjchem.com | EI | [M]⁺: 370 (52%) | 325, 155, 127 (100%), 104, 77 |

| 5-(aryl)-1-(tetrazol-5-yl)-1H-pyrazole Derivatives rjpbcs.com | EI | [M]⁺ or [M+1]⁺ | Varied based on aryl substituent |

X-ray Crystallography for Solid-State Structure Determination

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

Derivatives of this compound, containing the tolyl aromatic ring, are expected to exhibit characteristic absorption bands in the UV region. The position (λmax) and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring and the extent of conjugation. For example, the reactions of certain β-ketoesters with hydrazine can be monitored by observing changes in the UV-vis spectrum, indicating the formation of new chromophoric systems. rsc.orgresearchgate.net While specific UV-Vis data for this compound is sparse in the literature, the principles of the technique confirm its utility in characterizing the electronic structure of its aromatic and conjugated derivatives.

Computational and Theoretical Investigations of 1 Ethyl 1 O Tolyl Hydrazine and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard method for investigating the molecular properties of various compounds, including hydrazine (B178648) derivatives. imist.maimist.ma DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide a good balance between computational cost and accuracy for medium-sized organic molecules. imist.mamdpi.comnih.govrsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. mdpi.comacs.org For hydrazine and its derivatives, conformational analysis is particularly important due to the rotation around the N-N bond and the potential for pyramidal inversion at the nitrogen atoms. cdnsciencepub.com

In studies of related hydrazine derivatives, DFT calculations have been successfully used to determine optimized geometries that show excellent correlation with experimental data from X-ray diffraction. mdpi.comresearchgate.net For instance, in a study of triazine-based hydrazones, geometry optimization was performed at the B3LYP/6-31G(d,p) level of theory. mdpi.com Similarly, for a bis-Schiff base of s-triazine, conformational analysis was carried out for 17 suggested conformers to identify the most stable one. researchgate.net The stability of different conformers is often influenced by intramolecular hydrogen bonding. mdpi.comresearchgate.net For hydrazine itself, ab initio calculations have shown an equilibrium dihedral angle of 95°. cdnsciencepub.com The presence of substituents, such as the ethyl and o-tolyl groups in 1-Ethyl-1-(o-tolyl)hydrazine, introduces steric and electronic effects that influence the preferred conformation.

| Parameter | Calculated Value (B3LYP) | Reference Compound |

|---|---|---|

| N-N Bond Length (Å) | 1.40 - 1.45 | Substituted Hydrazones |

| C-N Bond Length (Å) | 1.35 - 1.42 | Aryl Hydrazones |

| N-N-C Bond Angle (°) | 115 - 120 | Substituted Hydrazones |

| C-N-C Bond Angle (°) | 118 - 122 | Aryl Hydrazones |

Electronic Structure Analysis: HOMO-LUMO Energies, Electrostatic Potentials, Charge Distributions

The electronic properties of a molecule are crucial for understanding its reactivity. imist.ma DFT calculations are widely used to determine key electronic parameters. nih.gov

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For example, a calculated energy gap of 4.06 eV for a hydrazine derivative suggested that the molecule is stable and less reactive. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is useful for identifying reactive sites. mdpi.comresearchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are prone to electrophilic and nucleophilic attack, respectively. bohrium.com

Charge Distributions: Analysis of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insight into the electronic distribution within the molecule and can help explain intermolecular interactions. nih.govmdpi.com NBO analysis also reveals hyperconjugative interactions and charge delocalization, which contribute to molecular stability. acs.org

Table 2: Illustrative Electronic Properties of Hydrazine Analogues from DFT Calculations Note: This table contains representative data for related compounds to illustrate the typical values obtained from DFT calculations, as specific data for this compound was not found.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| E_HOMO (eV) | -5.0 to -7.0 | Electron-donating ability |

| E_LUMO (eV) | -1.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 3.0 to 5.0 | Chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | 2.0 to 8.0 | Polarity and intermolecular interactions |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com By performing a frequency analysis on the optimized geometry, a theoretical spectrum can be generated. acs.org The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. mdpi.comacs.org

In numerous studies on hydrazine derivatives, the calculated vibrational spectra from DFT methods show good agreement with experimental FT-IR spectra, often with the use of a scaling factor to correct for anharmonicity and basis set limitations. mdpi.combohrium.com For instance, the characteristic stretching frequencies for N-H, C=N, and N-N bonds in hydrazones have been successfully assigned by comparing experimental data with scaled theoretical frequencies. mdpi.comresearchgate.net This correlation between theoretical and experimental spectra provides strong evidence for the calculated molecular structure. researchgate.net

Table 3: Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Hydrazine-related Structures Note: This table shows typical frequency ranges for key functional groups in hydrazine derivatives, illustrating the correlation between experimental and DFT-calculated values.

| Vibrational Mode | Experimental Range (cm⁻¹) | Calculated Range (cm⁻¹, Scaled) |

|---|---|---|

| N-H Stretch | 3300 - 3450 | 3300 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1500 - 1600 | 1500 - 1600 |

| N-N Stretch | ~900 - 1100 | ~900 - 1100 |

Thermodynamic Parameters (∆H, ∆S, ∆G)

DFT calculations can also be used to predict thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). mdpi.com These parameters are essential for understanding the spontaneity and equilibrium of chemical reactions and conformational changes. jchemrev.com For example, by calculating the Gibbs free energy of different isomers or conformers, it is possible to predict their relative populations at equilibrium. nih.gov In a study of nicotinohydrazide-based hydrazones, Gibbs free energy calculations were used to estimate the approximate content of different rotamers, which showed good agreement with experimental NMR data. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netfrontiersin.org These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. niscpr.res.in

For hydrazine derivatives, QSAR studies have been conducted to investigate various biological activities, such as antimalarial and anticancer effects. researchgate.netjppres.com The process typically involves calculating a wide range of descriptors, including quantum mechanical (e.g., dipole moment, HOMO/LUMO energies), topological, and geometric descriptors. researchgate.netniscpr.res.in Statistical methods, such as Genetic Function Approximation (GFA), are then used to select the most relevant descriptors and build a predictive mathematical model. researchgate.net A good QSAR/QSPR model is characterized by high correlation coefficients (r²), and its predictive power is assessed through internal and external validation techniques. niscpr.res.injppres.com Such models can provide valuable insights for designing new analogues with enhanced activity or desired properties. researchgate.netinternationalpubls.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. imist.manih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This method helps to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity. Docking studies have been widely applied to hydrazine derivatives to understand their mechanism of action as enzyme inhibitors. nih.govmdpi.com For instance, docking has been used to confirm the experimental results of α-glucosidase inhibition by N-substituted hydrazides. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex over time. fabad.org.tr Starting from a docked pose, an MD simulation calculates the motion of atoms in the system, offering insights into the stability of the complex and the flexibility of the ligand and protein. nih.govmdpi.com MD simulations can confirm the stability of binding modes predicted by docking and provide a more detailed understanding of the intermolecular interactions that govern ligand binding. chula.ac.th

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The evaluation of a molecule's pharmacokinetic and toxicological properties is a critical aspect of modern drug discovery and development. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models have emerged as indispensable tools, offering a rapid and cost-effective means to assess the druglikeness of a compound before its synthesis and further experimental testing. iapchem.org For hydrazine derivatives, including compounds structurally related to this compound, computational approaches are employed to forecast their behavior within a biological system. imist.matandfonline.com

The predictive power of in silico ADMET studies relies on sophisticated algorithms that correlate a molecule's structural features with its pharmacokinetic profile. These models can estimate a range of properties such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolic stability, and potential for toxicity. For instance, studies on various heterocyclic compounds, a class that includes hydrazine derivatives, utilize computational screening to identify candidates with favorable ADMET characteristics early in the discovery pipeline. mdpi.comresearchgate.net

The overarching goal of in silico ADMET prediction is to prioritize compounds that are more likely to exhibit desirable pharmacokinetic behavior and an acceptable safety profile, thereby streamlining the drug development process. iapchem.org

| Compound Class | Predicted ADMET Properties of Interest | Computational Methods |

| Hydrazine Derivatives | Gastrointestinal Absorption, Blood-Brain Barrier Permeability, Metabolic Stability, Toxicity | QSAR, Molecular Docking, DFT |

| Heterocyclic Compounds | Druglikeness, Pharmacokinetic Profile | In Silico Screening, Rule-of-Five |

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications ranging from optical switching to data storage. Organic molecules, particularly those with delocalized π-electron systems, have garnered significant attention for their potentially large NLO responses. cambridge.orgmdpi.com Hydrazone derivatives, which are structurally related to hydrazines, have been identified as a promising class of NLO materials. cambridge.orgcambridge.orgnih.gov

The NLO properties of these organic compounds arise from the interaction of the molecule's electron cloud with the strong electromagnetic field of a laser. This interaction can lead to phenomena such as second-harmonic generation (SHG) and third-order nonlinearities. The magnitude of the NLO response is quantified by the hyperpolarizability of the molecule. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are crucial for predicting and understanding the NLO properties of new materials. researchgate.nettandfonline.com These theoretical investigations allow for the calculation of key parameters like dipole moment, polarizability, and first and second hyperpolarizabilities. acs.orgfrontiersin.org For hydrazone derivatives, research has shown that the NLO response can be tuned by modifying the molecular structure, for instance, by introducing electron-donating or electron-withdrawing groups. cambridge.org This molecular engineering approach allows for the design of chromophores with enhanced NLO characteristics. acs.org

Experimental techniques such as the Z-scan method are used to measure the third-order NLO properties of these compounds. cambridge.orgcambridge.org Studies on hydrazone derivatives have demonstrated significant third-order nonlinearities, with calculated second-order hyperpolarizability values in the order of 10⁻³¹ esu. cambridge.org When doped into polymer matrices like PMMA, the NLO response of these materials can be further enhanced, making them suitable for practical device applications. cambridge.orgcambridge.org

While specific NLO data for this compound is not available, the extensive research on analogous hydrazone structures provides a strong indication of the potential NLO properties of this class of compounds. The table below presents representative NLO data for some hydrazone derivatives, illustrating the range of values observed in these systems.

| Compound/Analogue | NLO Property Measured | Value | Method |

| Hydrazone Derivatives | Second-order hyperpolarizability (γ) | ~10⁻³¹ esu | Z-scan cambridge.org |

| Hydrazone-based Chromophores | μβ | 520 to 5300 x 10⁻⁴⁸ esu | EFISHG acs.org |

| O-acylated Pyrazoles | First hyperpolarizability (βtot) | up to 269.09 a.u. | DFT Calculation researchgate.net |

| Green Fluorescence Protein Chromophores | Second hyperpolarizability (γ) | ~10⁻³³ esu | Z-scan frontiersin.org |

Mechanistic Biological Activity and Pharmacological Potential of 1 Ethyl 1 O Tolyl Hydrazine Derivatives

Enzyme Inhibition and Receptor Binding Mechanisms

Hydrazine (B178648) derivatives have been identified as potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects. Their ability to interact with biological macromolecules is often attributed to the formation of non-covalent interactions such as hydrogen bonding and π-π stacking. imist.ma

One of the most studied targets for hydrazine derivatives is monoamine oxidase (MAO) , an enzyme crucial for the metabolism of neurotransmitters. Certain hydrazine derivatives act as MAO inhibitors, thereby increasing the levels of neurotransmitters like dopamine, which is beneficial in treating neurological disorders. fabad.org.tr For instance, some 4-substituted-thiazol-2-yl hydrazine derivatives have shown inhibitory effects on MAO-B. fabad.org.tr

Furthermore, some organometallic tosyl hydrazones have demonstrated inhibitory activity against various isoforms of carbonic anhydrase (CA) , including those associated with tumors like hCA IX and XII. researchgate.net Similarly, oxoindolin hydrazine carbothioamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolase (NTPDase) isoforms. frontiersin.org For example, compound 8j, a hydrazine carbothioamide derivative, was found to be a competitive inhibitor of h-NTPDase2. frontiersin.org

The interaction of these derivatives with receptors can trigger specific signal transduction pathways. For example, some complex piperazine (B1678402) derivatives containing an o-tolyl group have been studied for their potential interaction with biological receptors, which could lead to various therapeutic effects. evitachem.com

Table 1: Examples of Enzyme Inhibition by Hydrazine Derivatives

| Derivative Class | Target Enzyme | Mechanism of Inhibition | Potential Therapeutic Application |

| 4-Substituted-thiazol-2-yl hydrazines | Monoamine Oxidase-B (MAO-B) fabad.org.tr | Not specified | Neurological disorders fabad.org.tr |

| Organometallic tosyl hydrazones | Carbonic Anhydrase (CA) IX and XII researchgate.net | Not specified | Anticancer researchgate.net |

| Oxoindolin hydrazine carbothioamides | Nucleoside Triphosphate Diphosphohydrolase (NTPDase) frontiersin.org | Competitive or non-competitive inhibition depending on the derivative and isoform frontiersin.org | Not specified |

| Hydrazine clubbed thiazoles | Aldose reductase, α-glycosidase, α-amylase researchgate.net | Varied, potent inhibition researchgate.net | Diabetes researchgate.net |

Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antitubercular)

The antimicrobial properties of hydrazine derivatives are well-documented, with various compounds exhibiting activity against a range of pathogens.

Antibacterial and Antifungal Activity : Many Schiff bases derived from hydrazines have demonstrated significant antibacterial and antifungal properties. nih.govnih.gov For example, some pyrazole-linked hydrazone derivatives have shown considerable antibacterial activity. doi.org The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. lumenlearning.com The presence of specific functional groups, such as a nitro group, has been noted to be important for the antioxidant and potentially antimicrobial activity of some derivatives. scielo.br Some pyrazoline and hydrazone derivatives have shown a wide range of antimicrobial activity with MIC values from 32-512 µg/mL. researchgate.net

Antitubercular Activity : Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. Its mechanism is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. lumenlearning.com Quantitative structure-activity relationship (QSAR) studies on isonicotinic acid hydrazide derivatives suggest that the reactivity of the pyridine (B92270) nitrogen atom is essential for their biological activity against Mycobacterium tuberculosis. nih.gov

Table 2: Antimicrobial Spectrum of Selected Hydrazine Derivatives

| Derivative Class | Target Organism(s) | Putative Mechanism of Action |

| Pyrazole-linked hydrazones | Bacteria | Not specified, general antibacterial activity doi.org |

| Schiff bases of hydrazines | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Inhibition of microbial enzymes nih.gov |

| Isonicotinic acid hydrazides | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis lumenlearning.comnih.gov |

| Thiazole derivatives | Bacteria and Fungi | Not specified, broad-spectrum activity researchgate.net |

Anticancer Activity Mechanisms and Cell Cycle Modulation

Hydrazine derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

A notable mechanism is the induction of apoptosis (programmed cell death). For instance, certain tolmetin (B1215870) derivatives, which are structurally related to the subject compound, have been shown to induce apoptosis in cancer cells by activating caspases, key enzymes in the apoptotic pathway. nih.gov Specifically, compound 5b, a tolmetin derivative, increased the levels of caspases-3, -8, and -9 in HCT-15 cells. nih.gov Similarly, some acyl hydrazides and 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce apoptosis and block the cell cycle in the G1 phase in HCT-8 and HT-29 cell lines. mdpi.com

Another key anticancer mechanism is the inhibition of angiogenesis , the formation of new blood vessels that supply tumors with nutrients. Some tolmetin derivatives have demonstrated potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov

Furthermore, some carbazole (B46965) derivatives, which can be synthesized from hydrazine precursors, exhibit selective cytotoxicity towards melanoma cells by reactivating the p53 tumor suppressor pathway, which is critical for regulating the cell cycle and apoptosis. Quillaic acid derivatives with a triazole ring, synthesized from hydrazine precursors, have also been shown to induce cell cycle arrest and apoptosis through the NF-κB and MAPK pathways. frontiersin.org

Table 3: Anticancer Mechanisms of Hydrazine Derivatives

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| Tolmetin derivatives | HL-60, HCT-15, UO-31 nih.gov | VEGFR-2 inhibition, apoptosis induction, cell cycle arrest at G0/G1 phase nih.gov |

| Acyl hydrazides/1,3,4-Oxadiazoles | HCT-8, HT-29 mdpi.com | Apoptosis induction, G1 phase cell cycle block mdpi.com |

| Carbazole derivatives | Melanoma cells | Reactivation of p53 tumor suppressor pathway |

| Quillaic acid-triazole derivatives | HCT116, MCF-7, SW620, etc. frontiersin.org | Cell cycle arrest, apoptosis induction via NF-κB and MAPK pathways frontiersin.org |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Human glioblastoma U-87, triple-negative breast cancer MDA-MB-231 mdpi.com | Cytotoxicity, inhibition of cell proliferation mdpi.com |

Other Biological Activities (e.g., Antidiabetic, Antioxidant, Anti-inflammatory) with Mechanistic Hypotheses

Beyond the aforementioned activities, hydrazine derivatives have demonstrated a spectrum of other biological effects.

Antidiabetic Activity : Several hydrazine derivatives have been investigated for their potential to manage diabetes. Hydrazine-thiazole derivatives, for example, have shown potential as antidiabetic agents by inhibiting enzymes like aldose reductase, α-glycosidase, and α-amylase, which are involved in carbohydrate metabolism and the development of diabetic complications. researchgate.net Glycyrrhetinic acid derivatives synthesized with tolylhydrazine have shown potent PTP1B inhibitory activity, which can increase insulin (B600854) sensitivity. researchgate.net

Antioxidant Activity : Many hydrazine derivatives possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. doi.org The mechanism often involves scavenging free radicals through electron donation. tandfonline.com For instance, melatonin (B1676174) analogue indole (B1671886) hydrazide/hydrazone derivatives have shown very high antioxidant activity, in some cases much more active than melatonin itself. tandfonline.com The introduction of a hydrazide or hydrazone side chain with an aromatic halogenated ring was found to increase the antioxidant activity of indoles. tandfonline.com

Anti-inflammatory Activity : The anti-inflammatory potential of hydrazine derivatives has also been explored. Pyrazole-linked hydrazone derivatives have exhibited considerable anti-inflammatory efficacy, which was compared to the standard drug diclofenac (B195802) sodium. doi.org The mechanism is hypothesized to involve the inhibition of inflammatory mediators.

Table 4: Other Biological Activities of Hydrazine Derivatives

| Activity | Derivative Class | Proposed Mechanism |

| Antidiabetic | Hydrazine-thiazole derivatives researchgate.net | Inhibition of aldose reductase, α-glycosidase, and α-amylase researchgate.net |

| Antidiabetic | Glycyrrhetinic acid derivatives with tolylhydrazine researchgate.net | PTP1B inhibition researchgate.net |

| Antioxidant | Melatonin analogue indole hydrazide/hydrazone derivatives tandfonline.com | Free radical scavenging via electron donation tandfonline.com |

| Anti-inflammatory | Pyrazole-linked hydrazone derivatives doi.org | Inhibition of inflammatory mediators doi.org |

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of hydrazine derivatives influences their biological activity and for guiding the design of more potent and selective compounds.

For instance, in the case of antitubercular isonicotinic acid hydrazides, SAR studies have revealed that the electronic and steric properties of substituents on the pyridine ring significantly impact their antibacterial activity. nih.gov This information is vital for designing new analogues with improved efficacy.

In the development of anticancer tolmetin derivatives, SAR studies have shown that the nature and position of substituents on the aromatic rings play a key role in their cytotoxic and VEGFR-2 inhibitory activities. nih.gov For example, the presence of hydroxyl groups on the benzylidene ring was found to be important for the anticancer activity of some derivatives. nih.gov

Computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are increasingly being used to elucidate the SAR of hydrazine derivatives and to design novel therapeutic agents with enhanced activity and selectivity. imist.mafabad.org.tr These computational approaches help in understanding the binding interactions between the derivatives and their biological targets at a molecular level.

Lead optimization strategies often involve modifying the core hydrazine scaffold with various functional groups to improve pharmacokinetic and pharmacodynamic properties. This can include altering lipophilicity to enhance membrane permeability or introducing specific substituents to increase binding affinity to the target.

Mechanistic Toxicological Considerations and Safety Assessment

While hydrazine derivatives hold significant therapeutic promise, it is essential to consider their potential toxicity. Hydrazine itself is a known toxic compound, and its derivatives can also exhibit toxicity. mdsearchlight.com

The toxic effects of hydrazines can manifest in various organs, including the lungs, nervous system, and liver. mdsearchlight.com Exposure can lead to irritation of mucous membranes, central nervous system depression, and in some cases, has been associated with an increased risk of certain cancers. mdsearchlight.com

The metabolism of hydrazine derivatives is a key factor in their toxicity. For some compounds, metabolic activation can lead to the formation of reactive intermediates that can cause cellular damage. For example, the metabolism of isoniazid (B1672263) can produce reactive species that contribute to its hepatotoxicity. mdpi.com

Therefore, a thorough toxicological assessment is a critical component of the drug development process for any new hydrazine-based therapeutic agent. This includes in vitro and in vivo studies to evaluate potential cytotoxicity, genotoxicity, and other adverse effects. Understanding the mechanistic basis of any observed toxicity is crucial for designing safer and more effective drugs.

Applications of 1 Ethyl 1 O Tolyl Hydrazine and Its Analogues in Advanced Materials and Catalysis

Contributions to Organic Electronics and Photovoltaic Materials

Hydrazine (B178648) derivatives are of significant scientific interest for their potential applications in organic electronics and materials science. imist.ma Their molecular structures can be tailored to achieve desired electronic properties, making them suitable for use in organic semiconductors and dye-sensitized solar cells (DSSCs). imist.ma The core hydrazine group, when functionalized with electron-donating or electron-withdrawing groups, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. imist.ma

Research on various aromatic hydrazone compounds has demonstrated their potential as hole-transporting materials due to their high ionization potential. lookchem.com The incorporation of a tolyl group, as in 1-Ethyl-1-(o-tolyl)hydrazine, into a conjugated system can influence the electronic and optical properties of the material. Theoretical and experimental studies on hydrazine derivatives confirm their potential as organic dye solar cell candidates, with analyses of the HOMO-LUMO energy gap and open-circuit voltage supporting their suitability for photovoltaic applications. The addition of hydrazine hydrate (B1144303) has also been shown to improve the performance of reduced graphene oxide (RGO) counter electrodes in DSSCs. The specific ortho-substitution of the tolyl group in this compound would introduce distinct steric and electronic effects compared to its meta and para isomers, potentially leading to novel properties in organic electronic devices.

Role as Ligands in Asymmetric Catalysis

Chiral hydrazines are highly valuable building blocks in organic synthesis, particularly for their role in pharmaceuticals and as precursors for chiral ligands used in asymmetric catalysis. bohrium.comacs.orgresearchgate.net The transition-metal-catalyzed asymmetric hydrogenation of prochiral hydrazones is one of the most efficient methods for synthesizing these enantioenriched hydrazines. bohrium.comacs.orgresearchgate.net Catalytic systems based on noble metals like rhodium, ruthenium, and palladium, as well as earth-abundant metals like nickel, have been successfully developed for this purpose. bohrium.comacs.orgchemistryviews.org

This compound serves as a precursor for such transformations. Aryl hydrazines, including p-tolylhydrazine, are used in metal-free synthetic protocols to produce unsymmetric 1,1'-biaryl-2,2'-diamines, which are themselves useful as ancillary ligands in asymmetric catalysis. ccspublishing.org.cn The synthesis of chiral hydrazines often involves the reduction of hydrazones formed from a hydrazine derivative and a ketone. bohrium.com The presence of the o-tolyl group in this compound introduces specific steric bulk near the nitrogen atoms, a critical feature for designing effective chiral ligands. This steric hindrance can influence the coordination geometry of the metal center and the enantioselectivity of the catalytic reaction. chim.it For instance, nickel-catalyzed asymmetric hydrogenation of hydrazones has been shown to produce a wide range of chiral hydrazines with excellent yields and enantioselectivities. acs.orgchemistryviews.org

Utilization in Polymer Science (e.g., Biodegradable Polymers)

Hydrazine and its derivatives have well-established roles in polymer science, primarily as polymerization initiators and blowing agents for producing foamed plastics like PE, PVC, and EVA. sci-hub.searkema.comarkema.cn Derivatives such as azobisisobutyronitrile and azodicarbonamide, which are derived from hydrazine, are common initiators and blowing agents, highlighting the industrial importance of the hydrazine scaffold. businesswire.com Given its structure, this compound could be explored for similar applications. The thermal decomposition of such hydrazine derivatives can generate radicals, initiating polymerization, or release nitrogen gas, which acts as a blowing agent.

The connection to biodegradable polymers is primarily through the role of hydrazine derivatives as versatile synthetic intermediates. googleapis.com The development of novel bio-based and biodegradable polymers is a key area of research, focusing on synthesis from renewable resources and designing materials that degrade in natural environments. horizoneuropencpportal.eursc.orgnih.gov Compounds like this compound can be used to synthesize complex heterocyclic monomers, which can then be incorporated into polymer chains. A patent has mentioned the use of o-tolylhydrazine (B1593758) hydrochloride in a synthetic route within a document that also discusses a class of biodegradable polymers, suggesting its potential as a building block in this advanced field. googleapis.com

Development as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are effective corrosion inhibitors for metals in acidic environments. jmaterenvironsci.comijcsi.pro Hydrazine derivatives are particularly effective due to the presence of two nitrogen atoms and the ability to introduce various functional groups. sciencetechindonesia.commdpi.commdpi.com The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that blocks active corrosion sites. mdpi.comtandfonline.com This adsorption can occur through both physical (electrostatic) and chemical interactions, where the lone pair electrons of the nitrogen atoms and the π-electrons of the tolyl ring are donated to the vacant d-orbitals of iron atoms. mdpi.comtandfonline.com

Numerous studies on analogues of this compound have demonstrated high inhibition efficiencies. For example, pyrazoline derivatives synthesized from p-tolylhydrazine show significant corrosion inhibition for mild steel in HCl. najah.edu The presence of an electron-donating group on the phenyl ring, such as a methoxy (B1213986) group, has been shown to enhance inhibition efficiency compared to an unsubstituted phenyl ring. icrc.ac.ir This suggests that the methyl group on the tolyl ring of this compound would contribute positively to its performance as a corrosion inhibitor. The efficiency of these inhibitors is dependent on their concentration and the temperature of the environment. mdpi.comicrc.ac.irjournal.fi

Table 1: Corrosion Inhibition Efficiency of Tolylhydrazine Analogues and Related Hydrazine Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration (M) | Reference |

| 1-phenyl-2-(1-phenylethylidene) hydrazine (PPEH) | Mild Steel | 1 M HCl | 83.8 | 0.005 | icrc.ac.ir |

| 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) | Mild Steel | 1 M HCl | 95.1 | 0.005 | icrc.ac.ir |

| 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P1) | Mild Steel | 1 M HCl | ~94 | 0.0005 | najah.edu |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | Mild Steel | 1 M HCl | 81 | 0.001 | rsc.org |

| (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ) | Carbon Steel | 15 wt.% HCl | 94 | 0.005 | mdpi.com |

| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) | Carbon Steel | 15 wt.% HCl | 98 | 0.005 | mdpi.com |

Applications in Agrochemicals and Dyes

Hydrazine and its derivatives are fundamental building blocks for a vast array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and dyes. sci-hub.sebohrium.com Specifically, tolylhydrazines are key reactants in the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives. lookchem.comgoogle.comresearchgate.net These heterocyclic systems are the core structures of many pesticides, fungicides, and herbicides. arkema.com For example, pyranopyrazole derivatives, which can be prepared from hydrazine hydrate, are noted for their potential as biodegradable agrochemicals and insecticides. google.com

In the dye industry, tolylhydrazines are used to produce pyrazolone-based dyes. The synthesis typically involves the condensation of a tolylhydrazine with a β-ketoester to form a pyrazolone ring. google.com This pyrazolone can then be coupled with a diazonium salt to form a vibrant azo dye. A patented method describes the synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone from p-toluidine (B81030) via a p-tolylhydrazine intermediate, which is a known precursor for dyes. google.com Similarly, this compound is a suitable starting material for analogous reactions to create custom dyes. Furthermore, novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives have been synthesized using p-tolylhydrazine in environmentally friendly, high-yield processes. frontiersin.org

Table 2: Synthesis of Agrochemical and Dye Precursors from Tolylhydrazine Derivatives

| Reactant | Co-reactant(s) | Product Type | Application Area | Reference |

| p-Tolylhydrazine | Acetoacetic acid amide | 1-(4'-tolyl)-3-methyl-5-pyrazolone | Dye precursor | google.com |

| p-Tolylhydrazine hydrochloride | 1-phenylpyrazole-4-carbaldehyde | Aromatic hydrazone containing pyrazole | Photoelectric materials, potential biologics | lookchem.com |

| p-Tolylhydrazine | Azo-linked aldehydes, malononitrile | Azo-linked 5-amino-pyrazole-4-carbonitriles | Dyes, potential biologics | frontiersin.org |

| p-Tolylhydrazine | Pent-1-en-4-yn-3-one | 1-Aryl-3-ethynyl-4,5-dihydro-1H-pyrazoles | Biologically active isoxazole (B147169) precursors | researchgate.net |

Future Research Directions and Emerging Trends for 1 Ethyl 1 O Tolyl Hydrazine Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmental responsibility is a major driver for innovation in synthetic chemistry. For derivatives like 1-Ethyl-1-(o-tolyl)hydrazine, future research will prioritize the development of green and sustainable synthetic methodologies to minimize environmental impact and enhance safety.

Current research in related heterocyclic synthesis provides a blueprint for this transition. For instance, the synthesis of pyrazole (B372694) derivatives, which often involves hydrazine (B178648) precursors, is increasingly employing green approaches. mdpi.commdpi.com These methods include one-pot, multi-component reactions that improve efficiency by reducing the number of steps and minimizing waste. mdpi.comresearchgate.net The use of water as a solvent and eco-friendly, reusable catalysts, such as nano-catalysts or biopolymers, is a key trend. mdpi.commdpi.com A study on the synthesis of 5-amino-pyrazole-4-carbonitriles successfully used a recyclable magnetic nanoparticle catalyst in a solvent-free mechanochemical process, highlighting a promising direction for producing hydrazine-derived compounds with high yields and operational simplicity. rsc.org

Future synthetic strategies for this compound and its derivatives could adapt these principles. Research could focus on replacing traditional, often hazardous, solvents and catalysts with greener alternatives. The exploration of biocatalysis and flow chemistry also presents opportunities to create more sustainable and efficient manufacturing processes.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Hydrazine Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Catalyst | Often uses homogeneous, non-recyclable catalysts. | Employs heterogeneous, recyclable catalysts (e.g., nano-catalysts, biopolymers). mdpi.comrsc.org |

| Solvent | Relies on volatile organic compounds (VOCs). | Utilizes water or solvent-free conditions (mechanochemistry). mdpi.comrsc.org |

| Efficiency | Typically involves multiple steps with intermediate purification. | Focuses on one-pot, multi-component reactions for higher atom economy. mdpi.comresearchgate.net |

| Energy | Often requires high temperatures and prolonged reaction times. | Can utilize alternative energy sources like ultrasonic irradiation to reduce reaction times. mdpi.com |

| Byproducts | May generate significant chemical waste. | Designed to minimize waste and byproducts, adhering to green chemistry principles. rsc.org |

Exploration of Novel Biological Targets and Mechanistic Pathways

While the specific biological profile of this compound is not extensively documented, the broader class of hydrazine derivatives exhibits a wide range of pharmacological activities. imist.madoi.org This suggests a fertile ground for future research to identify and validate novel biological targets and elucidate the mechanistic pathways through which this compound and its analogues may act.

Hydrazine derivatives have been investigated as potential antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. doi.orgwisdomlib.orgkoreascience.krnanobioletters.com For example, certain pyrazole-linked hydrazones have shown considerable anti-inflammatory and antibacterial efficacy. doi.org Other studies have focused on their role as enzyme inhibitors. imist.madoi.org Future investigations could systematically screen this compound against a panel of biological targets, such as kinases, proteases, and receptors implicated in various diseases.

Understanding the mechanism of action is crucial. The Chan–Lam amination, a fundamental reaction in forming C-N bonds, provides a parallel for the complexity of mechanistic studies involving nitrogenous compounds, where a complete description remains elusive due to the multiple roles of catalysts and the speciation of complexes in solution. acs.org For this compound, mechanistic studies would involve clarifying its interactions at the molecular level, including how it binds to target proteins and what downstream effects are triggered. This could involve kinetic studies, structural biology (X-ray crystallography, NMR), and molecular modeling to understand structure-activity relationships (SAR).

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

In drug discovery, ML algorithms can build predictive models based on existing data from other hydrazine derivatives. researchgate.net These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity of new virtual compounds based on their chemical structure, helping to prioritize the synthesis of the most promising candidates. imist.maresearchgate.net AI has been successfully used to predict the efficacy and toxicity of drug candidates, screen virtual libraries, and even design novel molecules (de novo drug design). researchgate.netnih.gov For instance, ML models have been developed to identify potent anti-tuberculosis agents among isonicotinic acid hydrazide derivatives, demonstrating balanced accuracies of 67–79%. researchgate.net

In material design, AI can be used to predict the physical and chemical properties of materials based on the this compound scaffold. This could facilitate the design of new polymers or organic electronic materials with desired characteristics, such as specific electronic properties or thermal stability. imist.ma

Table 2: Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Outcome |

| Drug Discovery | QSAR Modeling | Prediction of biological activity and toxicity of novel derivatives. researchgate.net |

| Virtual Screening | Rapid identification of potential "hit" compounds from large chemical libraries. nih.gov | |

| De Novo Design | Generation of novel molecular structures with optimized properties. mdpi.comnih.gov | |

| Material Science | Property Prediction | Forecasting electronic, optical, and mechanical properties of new materials. imist.ma |

| Combinatorial Library Design | Efficient exploration of chemical space to identify high-performance materials. |

Advanced Characterization Techniques for Complex Biological Systems

Understanding how a molecule like this compound behaves in a complex biological environment is critical for its development as a therapeutic agent. While standard techniques like NMR and mass spectrometry are essential for structural confirmation wisdomlib.orgrevmedchir.ro, advanced characterization methods are needed to study its interactions, localization, and metabolic fate in vivo and in vitro.

A significant emerging trend is the use of specialized probes for real-time detection and imaging. For instance, fluorescent probes have been developed for the specific detection of hydrazine in environmental and biological systems, allowing for live-cell imaging. tandfonline.com Future research could focus on developing tagged versions of this compound or specific molecular probes that can track its journey through cells and tissues. This would provide invaluable insights into which cellular compartments it accumulates in and which biomolecules it interacts with.

Other advanced techniques could include:

In-situ Spectroscopic Methods: Techniques like in-situ FT-IR or Raman spectroscopy could monitor the chemical transformations of the compound within biological media.

Advanced Mass Spectrometry Imaging: This can map the distribution of the compound and its metabolites in tissue sections, providing a detailed picture of its biodistribution.

Computational Simulations: Combining experimental data with molecular dynamics simulations can provide a dynamic view of how this compound interacts with biological macromolecules like proteins and nucleic acids. imist.ma

These sophisticated methods will be key to building a comprehensive understanding of the molecule's behavior in complex systems, moving beyond simple structural analysis to functional and dynamic characterization.

Design of Multi-functional Materials based on this compound Scaffolds

The unique structural and electronic properties of hydrazine derivatives make them attractive building blocks for advanced materials. imist.ma The this compound scaffold, with its aromatic and hydrazine moieties, offers a versatile platform for the design of multi-functional materials with applications spanning from electronics to biomedicine.

One promising avenue is the incorporation of this scaffold into functional polymers. Polymeric scaffolds, such as poly(acryloyl hydrazide), serve as versatile platforms that can be modified post-polymerization to introduce a wide range of functionalities. bham.ac.ukrsc.org By analogy, polymers incorporating the this compound unit could be synthesized. The specific side chains (ethyl and tolyl groups) could be tuned to control properties like solubility, thermal stability, and self-assembly behavior. Such polymers could find use as:

Sensors: Materials engineered with specific binding sites could be used for the sensitive detection of analytes. For example, luminogens based on other nitrogen-containing scaffolds have been designed for hydrazine sensing. rsc.org

Organic Electronics: The electronic properties of hydrazine derivatives make them candidates for use in organic electronic materials. imist.ma

Biomedical Scaffolds: Functionalized polymers can be used to create scaffolds for tissue engineering or as carriers for drug delivery. bham.ac.ukacs.org

The design of dual-state emissive molecules and other smart materials represents another exciting frontier. rsc.org By strategically combining the this compound scaffold with other functional groups, it may be possible to create materials that respond to external stimuli (e.g., light, pH, temperature), opening up applications in smart coatings, actuators, and responsive drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-1-(o-tolyl)hydrazine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via condensation of o-tolyl ketones with hydrazine hydrate under acidic catalysis. For example, refluxing o-methylacetophenone with hydrazine hydrate in ethanol and a catalytic acid (e.g., HCl) yields the hydrazine derivative . Optimization involves varying solvents (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst concentration. Purity is enhanced through recrystallization or column chromatography. Analytical validation via H/C NMR and HPLC ensures structural fidelity and yield maximization .

Q. How can researchers characterize hydrazone formation reactions involving this compound?

- Methodological Answer : Hydrazone formation with aldehydes/ketones is characterized by monitoring the nucleophilic attack of the hydrazine nitrogen on carbonyl carbons. Techniques include:

- Spectroscopy : FTIR to track C=O bond disappearance (≈1700 cm) and N–H/N–N stretching (≈3300 cm) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXT/SHELXL software) resolves hydrazone linkage geometry and torsional angles between aromatic rings .

- Chromatography : HPLC or TLC monitors reaction progress and purity .

Q. What are the standard protocols for assessing the compound’s stability in laboratory settings?

- Methodological Answer : Stability is evaluated under varying pH, temperature, and light exposure. For example:

- Thermal stability : Thermogravimetric analysis (TGA) measures decomposition temperatures.

- Photostability : UV-Vis spectroscopy tracks absorbance changes under controlled light .

- Hydrolytic stability : Incubate in buffers (pH 3–9) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How does this compound interact with enzyme active sites, and what experimental strategies validate covalent binding?

- Methodological Answer : The ethyl and o-tolyl groups facilitate covalent bonding with nucleophilic residues (e.g., cysteine, lysine). Strategies include:

- Kinetic assays : Measure enzyme inhibition kinetics (IC) pre- and post-incubation with the compound .

- Mass spectrometry : Identify adducts via intact protein MS or peptide mapping after tryptic digestion .

- X-ray crystallography : Resolve bound structures to confirm active-site modifications (e.g., using SHELX programs) .

Q. How do temporal effects influence experimental outcomes when studying this compound’s cellular activity?

- Methodological Answer : Time-dependent studies require:

- Dose-time matrices : Test multiple concentrations (e.g., 1–100 µM) over 24–72 hours to capture cumulative effects on cell viability (MTT assay) or apoptosis (Annexin V staining) .

- Metabolic profiling : LC-MS/MS tracks intracellular metabolite changes (e.g., ATP depletion) linked to mitochondrial disruption .

- Stability controls : Parallel experiments with fresh vs. aged compound solutions quantify degradation impacts .

Q. How can researchers resolve contradictions in reported biochemical pathways affected by this compound?

- Methodological Answer : Discrepancies (e.g., unknown pathways in ) are addressed via:

- Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics to map pathway crosstalk .

- CRISPR screens : Knock out candidate receptors/enzymes (e.g., kinases) to identify functional targets .

- Structural analogs : Compare effects of o-tolyl vs. p-tolyl derivatives to isolate steric/electronic influences .

Q. What advanced techniques elucidate the compound’s subcellular localization and transport mechanisms?

- Methodological Answer :

- Fluorescent tagging : Synthesize a BODIPY-conjugated analog for live-cell imaging (e.g., confocal microscopy) .

- Subcellular fractionation : Isolate mitochondria/ER via differential centrifugation and quantify compound levels via LC-MS .

- Transporter assays : Use HEK293 cells overexpressing solute carriers (e.g., SLCs) to measure uptake inhibition .

Q. How can researchers leverage hydrazone derivatives of this compound for targeted drug delivery?

- Methodological Answer :

- pH-sensitive hydrazones : Conjugate with anticancer agents (e.g., doxorubicin) for tumor-selective release (test via in vitro lysosomal pH models) .

- Bioconjugation : Link to antibodies (e.g., anti-HER2) via hydrazone bonds for ADC (antibody-drug conjugate) development .

- In vivo PK/PD : Assess hydrazone stability in plasma and tumor accumulation in xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.